Disuccinimidyl glutarate

概要

説明

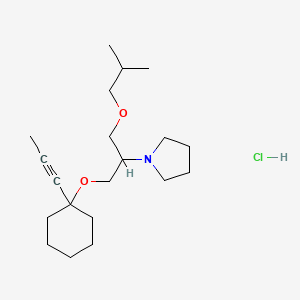

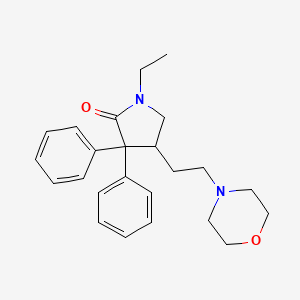

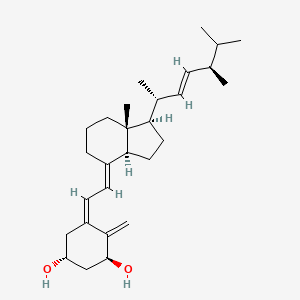

グルタル酸ジスクシンイミジルは、膜透過性でアミン反応性のホモ二官能性架橋試薬です。 タンパク質やペプチドの一次アミンに安定な共有結合を形成できるため、生体分子結合およびタンパク質架橋の用途で一般的に使用されます .

作用機序

グルタル酸ジスクシンイミジルの作用機序は、N-ヒドロキシスクシンイミドエステルとタンパク質またはペプチドの一次アミンとの間に共有結合性アミド結合が形成されることです。 この反応により、タンパク質またはペプチドが架橋され、タンパク質複合体の安定化やタンパク質相互作用の研究が促進されます . グルタル酸ジスクシンイミジルの分子標的は、ペプチドのN末端の一次アミンとリジン残基のε-アミンです .

類似化合物の比較

グルタル酸ジスクシンイミジルは、グルタル酸ジスクシンイミジル(DSS)やエチレングリコールビス(スクシンイミジルスクシネート)(EGS)などの他のホモ二官能性架橋試薬に似ています。 グルタル酸ジスクシンイミジルは、DSSやEGSと比較して、スペーサーアームが短く(7.7オングストローム)、これは架橋反応の効率と特異性に影響を与える可能性があります . グルタル酸ジスクシンイミジルの独特の特性により、膜透過性と細胞内架橋を必要とする用途に特に適しています .

類似化合物

- グルタル酸ジスクシンイミジル(DSS)

- エチレングリコールビス(スクシンイミジルスクシネート)(EGS)

- ジメチルアジピンイミデート二塩酸塩

生化学分析

Biochemical Properties

DSG plays a significant role in biochemical reactions. It forms covalent bonds between primary amines, such as those found in lysine residues of proteins . This leads to the creation of stable protein complexes . DSG is commonly used to study protein-protein interactions, protein structure, and protein conformational changes .

Cellular Effects

DSG has notable effects on various types of cells and cellular processes. It is cell membrane-permeable, allowing cellular samples to create crosslinks for membrane proteins and cytosolic proteins . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Di(N-succinimidyl) Glutarate involves the formation of covalent bonds between primary amines, such as those found in lysine residues of proteins . This leads to the creation of stable protein complexes . DSG exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Di(N-succinimidyl) Glutarate may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . DSG is moisture-sensitive and should be stored under nitrogen for optimal results .

Transport and Distribution

Di(N-succinimidyl) Glutarate is cell membrane-permeable , which suggests that it can be transported and distributed within cells and tissues

準備方法

グルタル酸ジスクシンイミジルは、グルタル酸とN-ヒドロキシスクシンイミドを、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下で反応させることで合成されます。 反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの有機溶媒中で、無水条件下で行われます . 工業生産方法では、同様の合成ルートが用いられますが、より大量に対応するためにスケールアップされており、高純度を確保するために追加の精製工程が含まれる場合があります .

化学反応の分析

科学的研究の応用

グルタル酸ジスクシンイミジルは、さまざまな用途で科学研究において広く使用されています。

類似化合物との比較

Disuccinimidyl glutarate is similar to other homobifunctional crosslinking reagents such as disuccinimidyl suberate (DSS) and ethylene glycol bis(succinimidyl succinate) (EGS). this compound has a shorter spacer arm (7.7 angstroms) compared to DSS and EGS, which can influence the efficiency and specificity of crosslinking reactions . The unique properties of this compound make it particularly suitable for applications requiring membrane permeability and intracellular crosslinking .

Similar Compounds

- Disuccinimidyl suberate (DSS)

- Ethylene glycol bis(succinimidyl succinate) (EGS)

- Dimethyl adipimidate dihydrochloride

特性

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQHREYHFRFJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403242 | |

| Record name | Di(N-succinimidyl) glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79642-50-5 | |

| Record name | Disuccinimidyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79642-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(N-succinimidyl) glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。